1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Brand Name: Vulcanchem
CAS No.: 16659-88-4
VCID: VC0104296
InChI: InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
SMILES: C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br
Molecular Formula: C16H18BrNO4
Molecular Weight: 368.22 g/mol

1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

CAS No.: 16659-88-4

Main Products

VCID: VC0104296

Molecular Formula: C16H18BrNO4

Molecular Weight: 368.22 g/mol

1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide - 16659-88-4

CAS No. 16659-88-4
Product Name 1-(3,4-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Molecular Formula C16H18BrNO4
Molecular Weight 368.22 g/mol
IUPAC Name 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Standard InChI InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
Standard InChIKey WAADYLVPNMRUKN-UHFFFAOYSA-N
SMILES C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Br
Canonical SMILES C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-]
PubChem Compound 2724278
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator